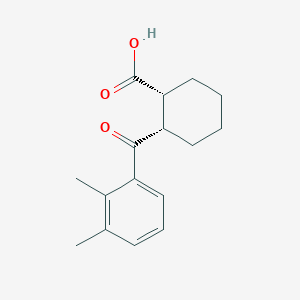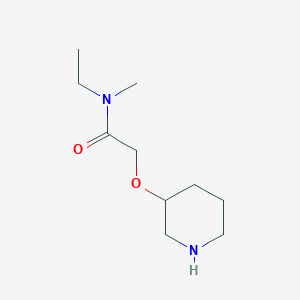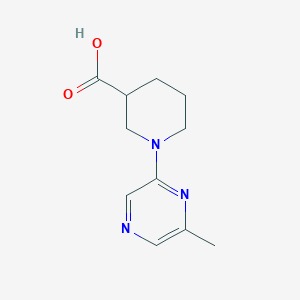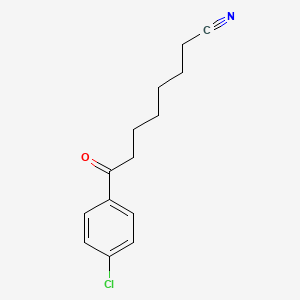
cis-2-(2,3-Dimethylbenzoyl)cyclohexan-1-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H20O3 . It has a molecular weight of 260.33 g/mol . This compound is often referred to as DCC and has gained significant interest in scientific research due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also features 2 six-membered rings, 1 aliphatic carboxylic acid group, 1 aromatic ketone, and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen
, dient als Vorläufer bei der Synthese komplexer Arzneimittelmoleküle. Seine Carbonsäuregruppe kann zur Bildung von Ester- oder Amidbindungen verwendet werden, was sie zu einem vielseitigen Baustein in der Pharmakologie macht.
Proteomforschung
Laut Santa Cruz Biotechnology wird diese Verbindung in der Proteomforschung eingesetzt . Seine Wechselwirkungen mit Proteinen können untersucht werden, um das Proteinfalten, die Funktion und die Protein-Ligand-Wechselwirkungen zu verstehen.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethylbenzoic acid", "cyclohexanone", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Conversion of 2,3-dimethylbenzoic acid to 2,3-dimethylbenzoyl chloride using thionyl chloride", "Step 2: Conversion of cyclohexanone to cis-cyclohexane-1,2-diol using sodium borohydride", "Step 3: Protection of the hydroxyl group in cis-cyclohexane-1,2-diol with acetic anhydride to form cis-acetoxy-cyclohexane-1,2-diol", "Step 4: Oxidation of the protected diol to cis-cyclohexane-1,2-dione using sodium hypochlorite", "Step 5: Conversion of cis-cyclohexane-1,2-dione to cis-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid using 2,3-dimethylbenzoyl chloride and sodium hydroxide", "Step 6: Purification of the product by extraction with ethyl acetate, washing with water and sodium bicarbonate, drying over sodium chloride, and evaporation of the solvent to obtain the desired product" ] } | |
CAS-Nummer |
733742-67-1 |
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(1S,2R)-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20O3/c1-10-6-5-9-12(11(10)2)15(17)13-7-3-4-8-14(13)16(18)19/h5-6,9,13-14H,3-4,7-8H2,1-2H3,(H,18,19)/t13-,14+/m1/s1 |
InChI-Schlüssel |
KXDFPUOTMLTPRU-KGLIPLIRSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C(=O)[C@@H]2CCCC[C@@H]2C(=O)O)C |
SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCCCC2C(=O)O)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCCCC2C(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1614066.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)








